![molecular formula C8H11N3O B3217446 [2-(Pyridin-3-yl)ethyl]urea CAS No. 1179193-35-1](/img/structure/B3217446.png)

[2-(Pyridin-3-yl)ethyl]urea

Vue d'ensemble

Description

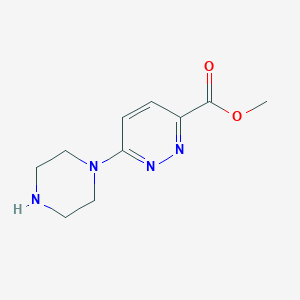

“[2-(Pyridin-3-yl)ethyl]urea” is a chemical compound with the molecular formula C8H11N3O . It has a molecular weight of 165.19 . The IUPAC name for this compound is N-[2-(3-pyridinyl)ethyl]urea .

Synthesis Analysis

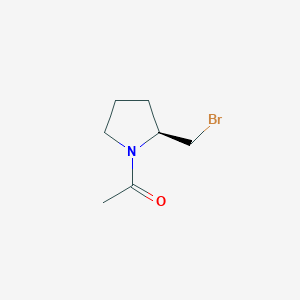

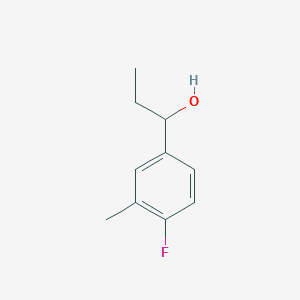

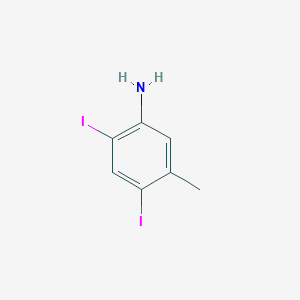

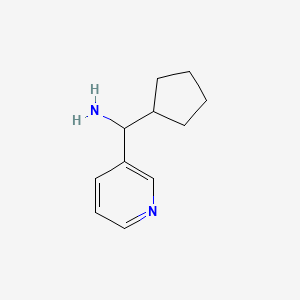

The synthesis of pyridin-2-yl ureas has been developed, relying on metal- and column-free one-pot ammonolysis by using a wide range of aryl and alkyl amines, resulting in nearly quantitative conversions . The reaction is not hindered by either donor or acceptor groups on secondary amine rings containing sp2 C, sp3 C, O, S, and N atoms, as well as diverse functionalities including variant ring strain and chiral substrates .Molecular Structure Analysis

The InChI code for [2-(Pyridin-3-yl)ethyl]urea is 1S/C8H11N3O/c9-8(12)11-5-3-7-2-1-4-10-6-7/h1-2,4,6H,3,5H2,(H3,9,11,12) . This indicates the presence of 8 carbon atoms, 11 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom in the molecule.Chemical Reactions Analysis

The synthesis of pyridin-2-yl ureas involves a reaction that initiates through the in situ pyridinolysis of phenyl chloroformate followed by inner molecular rearrangement to phenyl carbamate hydrochloride . On the basis of calculated energies, a pathway involving a concerted mechanism was speculated to be more accessible and may explain how direct aminolysis occurs through benign base catalysis .Applications De Recherche Scientifique

- Photophysical Behavior : [2-(Pyridin-3-yl)ethyl]urea displays intricate photophysical behavior. Researchers have investigated its fluorescence and phosphorescence properties in both blended films and crystalline phases. The dual fluorescence and dual phosphorescence observed are attributed to the coexistence of an extended polycyclic nitrogen-rich moiety (TT) and a fragment (Py) with partial conformational freedom .

- Room Temperature Phosphorescence (RTP) : Organic materials with RTP properties are highly sought after due to their biocompatibility and cost-effectiveness. [2-(Pyridin-3-yl)ethyl]urea shows RTP under ambient conditions, making it promising for applications in bioimaging, anti-counterfeiting, catalysis, and displays .

- Fungicidal Activity : Researchers have synthesized novel pyrimidinamine derivatives containing [2-(Pyridin-3-yl)ethyl]urea. These compounds exhibit fungicidal activity, making them potential candidates for antifungal drug development .

- Anti-Fibrotic Activity : Among the synthesized compounds, [2-(Pyridin-3-yl)ethyl]urea derivatives demonstrate better anti-fibrotic activity than existing drugs. Compounds like ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate show promising results .

- Nanoparticle Catalysis : Magnesium oxide nanoparticles (MgO NPs) have been used to synthesize pyridin-3-yl-pyrimidin-2-yl derivatives. Investigating the catalytic behavior of [2-(Pyridin-3-yl)ethyl]urea in such reactions could yield interesting insights .

- ADME Characteristics : Understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of [2-(Pyridin-3-yl)ethyl]urea is crucial for drug development. Computational tools like SwissADME and ADMETlab help assess its safety and potential as a drug candidate .

Photophysics and Luminescence

Drug Development

Anti-Fibrotic Agents

Materials Science

Biological Studies

Safety and Hazards

The safety information for [2-(Pyridin-3-yl)ethyl]urea includes several hazard statements such as H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding contact with skin, eyes, and clothing, avoiding ingestion and inhalation, and washing thoroughly after handling .

Mécanisme D'action

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that [2-(Pyridin-3-yl)ethyl]urea may also interact with various cellular targets.

Mode of Action

For instance, some compounds with similar structures have been found to modulate mitochondrial function .

Biochemical Pathways

For example, indole derivatives have demonstrated antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that [2-(Pyridin-3-yl)ethyl]urea could potentially affect multiple biochemical pathways.

Pharmacokinetics

The pharmacokinetics of similar compounds have been studied . For instance, some compounds with similar structures have shown dose- and time-dependent pharmacokinetics in human subjects after multiple oral dosing .

Result of Action

Similar compounds have been found to maintain mitochondrial function and cell viabilities . This suggests that [2-(Pyridin-3-yl)ethyl]urea could potentially have similar effects.

Propriétés

IUPAC Name |

2-pyridin-3-ylethylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c9-8(12)11-5-3-7-2-1-4-10-6-7/h1-2,4,6H,3,5H2,(H3,9,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXCDVBUVNYNJPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CCNC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(Pyridin-3-yl)ethyl]urea | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3-Bromo-benzyl)-isopropyl-amino]-acetic acid](/img/structure/B3217436.png)

![[(4-Chloro-benzyl)-ethyl-amino]-acetic acid](/img/structure/B3217452.png)

![(R)-8-(2-azido-1-hydroxyethyl)-5-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B3217454.png)

![tert-Butyl 2,2-difluoro-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B3217455.png)